5-Oxaspiro[2.4]heptane-1-carboxylic acid
CAS No.: 1461705-13-4
Cat. No.: VC2859059
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
![5-Oxaspiro[2.4]heptane-1-carboxylic acid - 1461705-13-4](/images/structure/VC2859059.png)
Specification
CAS No. | 1461705-13-4 |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | 5-oxaspiro[2.4]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9) |
Standard InChI Key | JFLODICQTNGUOG-UHFFFAOYSA-N |
SMILES | C1COCC12CC2C(=O)O |
Canonical SMILES | C1COCC12CC2C(=O)O |
Introduction
Structural Characteristics
5-Oxaspiro[2.4]heptane-1-carboxylic acid possesses a characteristic spirocyclic structure where a cyclopropane ring and a tetrahydrofuran ring share a common spiro carbon atom . The compound's structure can be represented by the following identifiers:
Structural Identifiers
Parameter | Value |
---|---|
SMILES | C1COCC12CC2C(=O)O |
InChI | InChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9) |
InChIKey | JFLODICQTNGUOG-UHFFFAOYSA-N |
The spirocyclic framework creates a compact, conformationally constrained structure with the carboxylic acid group positioned in a specific spatial orientation . This structural rigidity is important for its applications in medicinal chemistry, where defined three-dimensional arrangements can enhance binding interactions with biological targets.
The oxygen atom in the tetrahydrofuran ring provides a site for hydrogen bonding, while the carboxylic acid group offers additional opportunities for intermolecular interactions and chemical modifications. These structural features contribute to the compound's versatility as a synthetic intermediate.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-Oxaspiro[2.4]heptane-1-carboxylic acid is essential for its effective utilization in various applications. The compound exists as a white solid under standard conditions and possesses the following key properties:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 142.15 g/mol |
Physical State | White solid |
Solubility | Soluble in organic solvents such as chloroform and dichloromethane |
Chemical Properties
The chemical reactivity of 5-Oxaspiro[2.4]heptane-1-carboxylic acid is primarily determined by its functional groups: the carboxylic acid moiety and the spirocyclic ether structure. The compound can undergo various chemical transformations:
-
Carboxylic acid reactions: Esterification, amidation, reduction to alcohols, and formation of acid derivatives
-
Cyclopropane ring transformations: Ring opening reactions under specific conditions
-
Oxygen-containing heterocycle reactions: Potential for ring expansion or contraction
Spectroscopic Data
Spectroscopic data for 5-Oxaspiro[2.4]heptane-1-carboxylic acid provides essential information for its identification and structural characterization . The compound exhibits characteristic signals in various spectroscopic analyses:
Mass Spectrometry
Predicted m/z values for different adducts of the compound:
Adduct | m/z |
---|---|
[M+H]+ | 143.07027 |
[M+Na]+ | 165.05221 |
[M+NH4]+ | 160.09681 |
[M+K]+ | 181.02615 |
[M-H]- | 141.05571 |
These mass spectrometry data points serve as fingerprints for the identification of the compound in analytical applications .
Synthesis Methods
The synthesis of 5-Oxaspiro[2.4]heptane-1-carboxylic acid can be achieved through various synthetic routes, with cyclization reactions being the most common approach. The following methods have been reported for its preparation:
Cyclization Approach
One common method involves the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring structure. This approach typically starts with precursors that already contain the necessary carbon framework and functional groups for constructing the spirocycle.
Industrial Production Methods
For industrial-scale synthesis, optimized reaction conditions are employed to ensure high yield and purity. This may include:
-
The use of continuous flow reactors for better control of reaction parameters
-
Advanced purification techniques such as crystallization and chromatography
-
Catalytic methods to improve reaction efficiency and selectivity
Chemical Reactions
5-Oxaspiro[2.4]heptane-1-carboxylic acid can participate in various chemical reactions, primarily through its carboxylic acid functional group and the spirocyclic framework. Understanding these reactions is crucial for its application in synthesis and drug development.
Carboxylic Acid Reactions
As a carboxylic acid, the compound can undergo standard reactions including:
-
Esterification: Formation of esters with alcohols
-
Amidation: Reaction with amines to form amides
-
Reduction: Conversion to alcohols using reducing agents
-
Salt formation: Reaction with bases to form carboxylate salts
Spirocyclic Framework Modifications
The spirocyclic structure can undergo various transformations:
-
Ring opening reactions: Especially under specific catalytic conditions
-
Functionalization of the cyclopropane ring: Addition of substituents
-
Modification of the tetrahydrofuran ring: Potential for oxygen replacement or ring expansion
These reactions provide access to a diverse array of derivatives with modified properties and functionalities, expanding the utility of the compound as a synthetic intermediate.
Applications
5-Oxaspiro[2.4]heptane-1-carboxylic acid has found significant applications across multiple industries, particularly in pharmaceutical development, agrochemicals, and specialty chemicals.
Pharmaceutical Applications
In the pharmaceutical industry, 5-Oxaspiro[2.4]heptane-1-carboxylic acid serves as a crucial building block in the development of novel drugs. Its incorporation into drug molecules can:
For instance, the compound has been utilized in the synthesis of new analgesics with enhanced potency compared to existing medications. The spirocyclic structure can introduce conformational constraints that may improve binding selectivity to specific biological targets.
Agrochemical Applications
In the field of agrochemicals, 5-Oxaspiro[2.4]heptane-1-carboxylic acid is employed in the synthesis of various crop protection agents:
-
Insecticides: Development of compounds that target specific insect physiological pathways
-
Herbicides: Creation of selective weed control agents
-
Fungicides: Synthesis of compounds that inhibit fungal growth on crops
These applications leverage the compound's ability to enhance the environmental safety profiles of agricultural chemicals while maintaining or improving their efficacy. The incorporation of the spirocyclic structure can modify the persistence, selectivity, and activity of the resulting agrochemicals.
Specialty Chemicals
Beyond pharmaceuticals and agrochemicals, 5-Oxaspiro[2.4]heptane-1-carboxylic acid finds applications in the development of specialty chemicals with specific properties:
-
Fine chemicals: As an intermediate in multi-step syntheses
-
Materials science: Development of compounds with specialized physical or chemical properties
-
Research chemicals: As a building block for exploring new chemical space and synthetic methodologies
The versatility of the compound makes it valuable across diverse chemical industries where structurally distinctive and functionally adaptable molecules are required.
Biological Activity
While specific biological activity data for 5-Oxaspiro[2.4]heptane-1-carboxylic acid itself is limited in the provided search results, related spirocyclic compounds have demonstrated various biological activities that may inform potential applications of this compound.
Predicted Collision Cross Section Data
Analytical data for 5-Oxaspiro[2.4]heptane-1-carboxylic acid includes predicted collision cross section (CCS) values, which can be useful for identifying and characterizing the compound in biological matrices :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 143.07027 | 132.4 |
[M+Na]+ | 165.05221 | 143.1 |
[M+NH4]+ | 160.09681 | 142.5 |
[M+K]+ | 181.02615 | 140.4 |
[M-H]- | 141.05571 | 141.3 |
[M+Na-2H]- | 163.03766 | 139.5 |
[M]+ | 142.06244 | 137.5 |
[M]- | 142.06354 | 137.5 |
These data points are valuable for analytical methods such as ion mobility spectrometry, which can be used to detect and quantify the compound in complex biological samples .
Related Compounds
Understanding the relationship between 5-Oxaspiro[2.4]heptane-1-carboxylic acid and structurally similar compounds provides context for its chemical behavior and applications.
Structural Analogs
Several structural analogs of 5-Oxaspiro[2.4]heptane-1-carboxylic acid exist, including:
-
5-Azaspiro[2.4]heptane-1-carboxylic acid (CAS: 746577-57-1): Contains a nitrogen atom instead of oxygen in the spirocyclic structure
-
5-Oxaspiro[2.4]heptane-6-carboxylic acid: Features the carboxylic acid group at a different position on the spirocyclic framework
-
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: A protected form of the nitrogen analog, used in specific synthetic applications
Functional Derivatives
Various functional derivatives of the parent compound have been developed for specific applications:
-
1-(1-methylcyclopropaneamido)-5-oxaspiro[2.4]heptane-1-carboxylic acid: A more complex derivative with additional functional groups
-
5-Oxaspiro[2.4]heptan-6-one: A related compound featuring a ketone instead of a carboxylic acid group
Comparison Table of Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
5-Oxaspiro[2.4]heptane-1-carboxylic acid | C7H10O3 | 142.15 | Parent compound |
5-Azaspiro[2.4]heptane-1-carboxylic acid | C7H11NO2 | 141.17 | N instead of O in spirocycle |
5-Oxaspiro[2.4]heptan-6-one | C6H8O2 | 112.13 | Ketone instead of carboxylic acid |
1-(1-methylcyclopropaneamido)-5-oxaspiro[2.4]heptane-1-carboxylic acid | C12H17NO4 | 239.00 | Additional amide functionality |
This structural diversity highlights the versatility of the spirocyclic scaffold and its potential for modification to access compounds with diverse properties and applications.
Research Developments
Current research on 5-Oxaspiro[2.4]heptane-1-carboxylic acid and related spirocyclic compounds focuses on expanding synthetic methodologies, exploring new applications, and understanding structure-activity relationships.
Synthetic Methodology Advancements
Recent developments in synthetic methods for spirocyclic compounds include:
-
More efficient cyclization protocols to construct the spirocyclic framework
-
Stereoselective approaches to access specific stereoisomers
-
Green chemistry approaches to reduce environmental impact of synthesis
For instance, a patent describes a process for producing the related compound 5-oxaspiro[2.4]heptan-6-one starting from easily attainable materials and avoiding isomeric separation . Such methodologies may be adaptable for the synthesis of 5-Oxaspiro[2.4]heptane-1-carboxylic acid.
Emerging Applications
Ongoing research continues to uncover new applications for 5-Oxaspiro[2.4]heptane-1-carboxylic acid and its derivatives:
-
Development of novel pharmaceutical candidates for unmet medical needs
-
Exploration of new agrochemical applications with improved environmental profiles
-
Investigation of potential uses in materials science and specialty chemicals
The unique structural features of this compound make it a valuable scaffold for continued exploration across multiple disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume